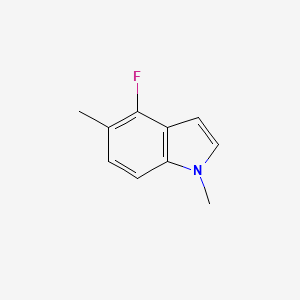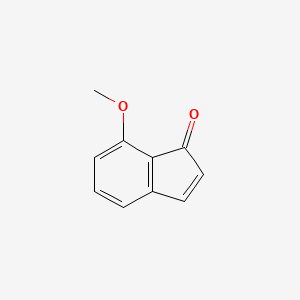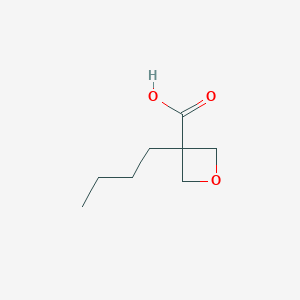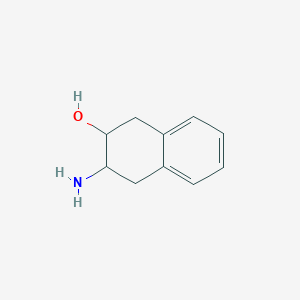
5,8-Dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 5th and 8th positions of the quinoxaline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
5,8-Dimethylquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction produces dihydroquinoxalines .
Applications De Recherche Scientifique
5,8-Dimethylquinoxaline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,8-Dimethylquinoxaline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In the case of enzyme inhibition, this compound derivatives bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
5,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which lacks the methyl groups at the 5th and 8th positions.
6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoxaline-2,3-dione: An oxidized form of quinoxaline, which has been studied for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
5,8-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
Clé InChI |
DJKCYDWCXGFKKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
